molecular formula C12H21NO4 B13142066 (4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate

(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate

Cat. No.: B13142066
M. Wt: 243.30 g/mol
InChI Key: DEBYLXLPFDDYAG-GUBZILKMSA-N
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Description

Cyclopenta[b]-1,4-oxazine-4(4aH)-carboxylicacid,hexahydro-7-hydroxy-,1,1-dimethylethylester,(4aS,7S,7aS)- is a complex organic compound with a unique structure that includes a cyclopentane ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[b]-1,4-oxazine-4(4aH)-carboxylicacid,hexahydro-7-hydroxy-,1,1-dimethylethylester,(4aS,7S,7aS)- typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between 2-pyrones and vinyl cyclopropanes in the presence of a palladium catalyst such as Pd2(dba)3/dppe in toluene . This method yields high purity and high yield of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[b]-1,4-oxazine-4(4aH)-carboxylicacid,hexahydro-7-hydroxy-,1,1-dimethylethylester,(4aS,7S,7aS)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclopenta[b]-1,4-oxazine-4(4aH)-carboxylicacid,hexahydro-7-hydroxy-,1,1-dimethylethylester,(4aS,7S,7aS)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which Cyclopenta[b]-1,4-oxazine-4(4aH)-carboxylicacid,hexahydro-7-hydroxy-,1,1-dimethylethylester,(4aS,7S,7aS)- exerts its effects involves interactions with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Cyclopenta[b]-1,4-oxazine-4(4aH)-carboxylicacid,hexahydro-7-hydroxy-,1,1-dimethylethylester,(4aS,7S,7aS)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl (4aS,7S,7aS)-7-hydroxy-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-7-16-10-8(13)4-5-9(10)14/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1

InChI Key

DEBYLXLPFDDYAG-GUBZILKMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H]2[C@@H]1CC[C@@H]2O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CCC2O

Origin of Product

United States

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